molecular formula C10H18IN3O2 B14447736 1,3-Dimethyl-1-ethyl-5-hydroxypyrazolium iodide dimethylcarbamate CAS No. 78232-09-4

1,3-Dimethyl-1-ethyl-5-hydroxypyrazolium iodide dimethylcarbamate

Cat. No.: B14447736
CAS No.: 78232-09-4
M. Wt: 339.17 g/mol
InChI Key: FDIKIWCVSXNBRB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethyl-1-ethyl-5-hydroxypyrazolium iodide dimethylcarbamate is a complex organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by its unique structure, which includes a hydroxyl group, an iodide ion, and a dimethylcarbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-1-ethyl-5-hydroxypyrazolium iodide dimethylcarbamate typically involves multiple steps. One common method starts with the preparation of 1,3-dimethyl-5-hydroxypyrazole, which can be synthesized by reacting 1,3-dimethylprop-2-en-1-one with hydrazine hydrate in the presence of elemental sulfur or sodium persulfate . The resulting pyrazole is then subjected to further reactions to introduce the ethyl group, iodide ion, and dimethylcarbamate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-1-ethyl-5-hydroxypyrazolium iodide dimethylcarbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the iodide ion or modify the carbamate group.

    Substitution: The iodide ion can be substituted with other nucleophiles, such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted pyrazoles.

Scientific Research Applications

1,3-Dimethyl-1-ethyl-5-hydroxypyrazolium iodide dimethylcarbamate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is explored for potential use as a pharmaceutical agent or biochemical probe.

    Medicine: Research is conducted to investigate its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.

    Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-1-ethyl-5-hydroxypyrazolium iodide dimethylcarbamate involves its interaction with specific molecular targets and pathways. The hydroxyl group and carbamate moiety play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-5-hydroxypyrazole: Lacks the ethyl group and iodide ion, making it less reactive in certain chemical reactions.

    1,3-Dimethyl-1-ethylpyrazole: Does not contain the hydroxyl group, affecting its chemical and biological properties.

    1,3-Dimethyl-1-ethyl-5-hydroxypyrazolium chloride: Similar structure but with a chloride ion instead of iodide, leading to different reactivity and solubility.

Uniqueness

1,3-Dimethyl-1-ethyl-5-hydroxypyrazolium iodide dimethylcarbamate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its iodide ion and dimethylcarbamate group make it particularly interesting for substitution reactions and potential pharmaceutical applications.

Properties

CAS No.

78232-09-4

Molecular Formula

C10H18IN3O2

Molecular Weight

339.17 g/mol

IUPAC Name

(2-ethyl-2,5-dimethylpyrazol-2-ium-3-yl) N,N-dimethylcarbamate;iodide

InChI

InChI=1S/C10H18N3O2.HI/c1-6-13(5)9(7-8(2)11-13)15-10(14)12(3)4;/h7H,6H2,1-5H3;1H/q+1;/p-1

InChI Key

FDIKIWCVSXNBRB-UHFFFAOYSA-M

Canonical SMILES

CC[N+]1(C(=CC(=N1)C)OC(=O)N(C)C)C.[I-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.